molecular formula C5H10ClN3 B1394495 (1-Methyl-1H-imidazol-4-yl)methanamine hydrochloride CAS No. 1394838-42-6

(1-Methyl-1H-imidazol-4-yl)methanamine hydrochloride

Cat. No.: B1394495
CAS No.: 1394838-42-6
M. Wt: 147.6 g/mol
InChI Key: IZCXIDUANMMARI-UHFFFAOYSA-N
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Description

(1-Methyl-1H-imidazol-4-yl)methanamine hydrochloride is a chemical compound with the molecular formula C5H10ClN3. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. This compound is often used in various chemical and biological research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Methyl-1H-imidazol-4-yl)methanamine hydrochloride typically involves the alkylation of imidazole derivatives. One common method is the reaction of (1-Methyl-1H-imidazol-4-yl)methanamine with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar alkylation reactions, followed by purification processes to obtain the hydrochloride salt in high purity. The specific conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity.

Chemical Reactions Analysis

Types of Reactions: (1-Methyl-1H-imidazol-4-yl)methanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or other amines can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-4-carboxaldehyde, while reduction can produce various substituted amines .

Scientific Research Applications

(1-Methyl-1H-imidazol-4-yl)methanamine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Methyl-1H-imidazol-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets. It can act as a Bronsted base, accepting protons from donor molecules. This property allows it to participate in various biochemical pathways and reactions, influencing cellular processes and functions .

Comparison with Similar Compounds

  • (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride
  • (1-Methyl-1H-imidazol-4-yl)methanol
  • N-Methyl-1-(4-methyl-1H-imidazol-2-yl)methanamine dihydrochloride

Comparison: (1-Methyl-1H-imidazol-4-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research applications .

Properties

IUPAC Name

(1-methylimidazol-4-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3.ClH/c1-8-3-5(2-6)7-4-8;/h3-4H,2,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZCXIDUANMMARI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20693594
Record name 1-(1-Methyl-1H-imidazol-4-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394838-42-6
Record name 1-(1-Methyl-1H-imidazol-4-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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